molecular formula C18H18N4O4S B5477138 N'-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide

N'-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide

Cat. No.: B5477138
M. Wt: 386.4 g/mol
InChI Key: WDLUYDITDNGTGU-UNOMPAQXSA-N
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Description

N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 1,3,4-oxadiazole ring, a methoxyphenyl group, and a sulfonyl-N,N-dimethylmethanimidamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the sulfonyl-N,N-dimethylmethanimidamide moiety is added through sulfonylation and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving oxidative stress and inflammation.

    Medicine: The compound has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide involves its interaction with molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. For example, it could inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to reduced levels of reactive oxygen species and pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N’-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide stands out due to its unique combination of functional groups and structural features. The presence of the 1,3,4-oxadiazole ring and the sulfonyl-N,N-dimethylmethanimidamide moiety provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-[2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonyl-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-22(2)12-19-27(23,24)16-7-5-4-6-15(16)18-21-20-17(26-18)13-8-10-14(25-3)11-9-13/h4-12H,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLUYDITDNGTGU-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N\S(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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